An In-depth Technical Guide to D-Glucosaminic Acid: Chemical Properties and Applications
An In-depth Technical Guide to D-Glucosaminic Acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucosaminic acid, a naturally occurring amino sugar acid, stands as a molecule of significant interest in the realms of biochemistry, pharmaceutical sciences, and biotechnology. As a derivative of D-glucosamine, it plays a crucial role in various biological processes and serves as a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of D-Glucosaminic acid, offering valuable insights for professionals engaged in research and development.
Chemical Identity and Structure
The fundamental identity of a molecule is encapsulated in its nomenclature and structure. D-Glucosaminic acid is systematically named according to the conventions of the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name: (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid[1]
Commonly used synonyms for this compound include D-Glucosamic acid and 2-Amino-2-deoxy-D-gluconic acid.[1] Its unique structure, featuring a carboxylic acid group at C1, an amino group at C2, and hydroxyl groups along the carbon chain, imparts it with a distinct set of chemical and physical properties.
Molecular Structure Visualization
Caption: Linear structure of D-Glucosaminic acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties of D-Glucosaminic acid is paramount for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₆ | [1][2] |
| Molecular Weight | 195.17 g/mol | [1][2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 235 - 245 °C | [2] |
| Solubility | Water: 49-51 mg/mL0.5 M HCl: 50 mg/mLDMSO: 1.96 mg/mL | [2][3] |
| Optical Rotation | [α]²⁰/D = -14° to -15° (c=2.5 in 1M HCl) | [2] |
| CAS Number | 3646-68-2 | [1][2] |
Acid-Base Properties
Biological Significance and Applications
D-Glucosaminic acid is more than a mere chemical entity; it is an active participant in biological systems and a valuable tool in various scientific disciplines.
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Precursor to Glycosaminoglycans: It plays a role in the biosynthesis of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix and connective tissues, including cartilage. This biological function underpins its application in joint health supplements.[2]
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Pharmaceutical and Nutraceutical Applications: D-Glucosaminic acid is explored for its potential in developing anti-inflammatory agents and formulations aimed at alleviating symptoms of osteoarthritis.[2]
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Cosmetics: Due to its moisturizing properties, it is utilized in skincare products to enhance skin hydration.[2]
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Biotechnology: In cell culture, it can be added to media to support the growth and viability of cells, particularly those involved in connective tissue research.[2]
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Chiral Synthon: Its well-defined stereochemistry makes it a valuable starting material in the asymmetric synthesis of other complex molecules, such as specialized amino acids and glycosidase inhibitors.[5]
Synthesis of D-Glucosaminic Acid
The preparation of D-Glucosaminic acid can be achieved through both chemical and biotechnological routes. Modern methods focus on efficiency, yield, and sustainability.
Biotechnological Synthesis via Fermentation
A highly efficient method for producing D-Glucosaminic acid is through the oxidative fermentation of D-glucosamine using microorganisms such as Pseudomonas putida.[6] This biotransformation offers high yields and specificity.
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Strain and Culture Medium: A suitable strain, such as Pseudomonas putida GNA5, is cultured in a medium optimized for D-glucosaminic acid production. A representative medium composition is (g/L): D-glucosamine-HCl 30, glucose 5, urea 5, KH₂PO₄ 2, MgSO₄·7H₂O 0.5, and CaCO₃ 10, with the pH adjusted to 7.0.[5]
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Inoculation and Fermentation: The culture medium is inoculated with a seed culture of the microorganism. The fermentation is carried out under aerobic conditions (e.g., in a shaker incubator) at a controlled temperature for a period of 48-72 hours.[5][6]
-
Monitoring: The concentration of D-glucosaminic acid in the fermentation broth is monitored periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
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Product Isolation: Upon completion of the fermentation, the microbial cells are removed by centrifugation or filtration. The supernatant containing D-glucosaminic acid can then be subjected to purification steps, such as ion-exchange chromatography, to isolate the final product.
Caption: Workflow for the biotechnological synthesis of D-Glucosaminic acid.
Chemical Reactivity
The chemical behavior of D-Glucosaminic acid is dictated by its primary functional groups: the carboxylic acid, the primary amine, and the multiple hydroxyl groups.
Reactions of the Carboxylic Acid Group
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Esterification: The carboxylic acid moiety can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. This reaction is fundamental for creating derivatives with altered solubility and reactivity.
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Amide Formation: The carboxyl group can be activated and reacted with amines to form amides. This is a key reaction in peptide synthesis and for conjugating D-glucosaminic acid to other molecules.
Reactions of the Amino Group
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N-Acylation: The primary amino group is nucleophilic and readily reacts with acylating agents, such as acetic anhydride, to form N-acetyl-D-glucosaminic acid.[7] This modification is significant as N-acetylated amino sugars are prevalent in biological systems.[8]
-
N-Alkylation: The amino group can also be alkylated to produce N-alkyl derivatives, which can be of interest in medicinal chemistry for modifying the compound's biological activity.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quantification and characterization of D-Glucosaminic acid.
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Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of D-Glucosaminic acid. Ion-exchange chromatography is particularly effective for separating amino acids and their derivatives.[8]
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Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of reactions and assessing the purity of D-Glucosaminic acid.[2]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of D-Glucosaminic acid and its derivatives.
-
Mass Spectrometry (MS): MS, often coupled with a chromatographic separation technique (e.g., LC-MS), is used for molecular weight determination and structural analysis through fragmentation patterns.
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Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling D-Glucosaminic acid.
-
General Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of the powder. Use in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[2]
-
In case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, rinse mouth with water.
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Conclusion
D-Glucosaminic acid is a multifaceted molecule with a rich chemistry and a broad spectrum of applications. Its biological roles and its utility as a synthetic precursor make it a subject of ongoing research and development. This guide has provided a technical overview of its core chemical properties, synthesis, and reactivity, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to effectively work with this important compound.
References
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PubChem. D-Glucosaminic acid. National Center for Biotechnology Information. [Link]
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Wu, B., Bai, Z., Meng, X., & He, B. (2011). Efficient production of D-glucosaminic acid from D-glucosamine by Pseudomonas putida GNA5. Biotechnology progress, 27(1), 32–37. [Link]
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Isca Biochemicals. Amino acid pKa and pKi values. [Link]
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FooDB. Showing Compound 2-Keto-3-deoxy-D-gluconic acid (FDB022572). [Link]
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Stacey-Schmidt, C., Berg, P., & Haymond, M. W. (1982). Use of D-glucosaminic acid as an internal standard in single-column accelerated amino acid analysis of physiological fluids. Analytical biochemistry, 123(1), 74–77. [Link]
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ResearchGate. Production of D-glucosaminic acid by fermentation with pseudomonas putida. [Link]
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Wikipedia. N-Acetylglucosamine. [Link]
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Prasad, K. R., & Gholap, S. L. (2008). N-Acetylation of amines. Current Organic Chemistry, 12(6), 438-465. [Link]
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Forman, A., & Ju, T. (2014). Structural basis for the De-N-acetylation of Poly-β-1,6-N-acetyl-d-glucosamine in Gram-positive bacteria. The Journal of biological chemistry, 289(52), 36036–36045. [Link]
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YouTube. How to Make Esters through Esterification | Examples Explained!. [Link]
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Organic Chemistry Portal. Yamaguchi Esterification. [Link]
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YouTube. Esterification--Making Esters from Carboxylic Acids. [Link]
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